Cofactor-Dependent Kinetic Differentiation: NADPH vs. NADH Specificity
The affinity of 6-phospho-2-dehydro-D-gluconate for 2-keto-6-phosphogluconate reductase (EC 1.1.1.43) exhibits a marked cofactor-dependent difference. The Km for the compound when NADPH serves as the hydrogen donor is 380 μM, while the Km when NADH is used increases significantly to 660 μM [1]. This represents a ~1.7-fold higher affinity for the NADPH-dependent reaction. In contrast, its direct precursor, 6-phosphogluconate, interacts with a different primary enzyme (6-phosphogluconate dehydrogenase) with a much higher affinity (Km ~15-24 μM) [2].
| Evidence Dimension | Michaelis-Menten constant (Km) for reductase enzyme |
|---|---|
| Target Compound Data | 380 μM (with NADPH); 660 μM (with NADH) |
| Comparator Or Baseline | 6-Phosphogluconate (Km ~15.4-24 μM with 6-phosphogluconate dehydrogenase) |
| Quantified Difference | 1.7-fold difference between NADPH and NADH for target compound; ~16-25-fold higher Km for target compound vs. 6-phosphogluconate with their respective primary enzymes. |
| Conditions | 2-keto-6-phosphogluconate reductase assay [1]; 6-phosphogluconate dehydrogenase assay at pH 7.5 [2] |
Why This Matters
This cofactor-specific kinetic signature allows researchers to selectively monitor NADPH-dependent flux through the oxidative pentose phosphate pathway and distinguishes it from other metabolic intermediates with different cofactor preferences.
- [1] MetaCyc: 2-keto-6-phosphogluconate reductase. Km values for 6-phospho-2-dehydro-D-gluconate. View Source
- [2] PMID:9931298. 6-Phosphogluconate dehydrogenase from Lactococcus lactis. Km values for 6-phosphogluconate. View Source
